molecular formula C5H6BFLiNO3 B3321899 Lithium (5-fluoropyridin-2-YL)trihydroxyborate CAS No. 1393822-88-2

Lithium (5-fluoropyridin-2-YL)trihydroxyborate

Cat. No.: B3321899
CAS No.: 1393822-88-2
M. Wt: 164.9 g/mol
InChI Key: GXKFYGKSAVTPQG-UHFFFAOYSA-N
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Description

Lithium (5-fluoropyridin-2-yl)trihydroxyborate is a chemical compound with the molecular formula C5H6BFLiNO3 . It has a molecular weight of 164.86 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6BFNO3.Li/c7-4-1-2-5(8-3-4)6(9,10)11;/h1-3,9-11H;/q-1;+1 . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Amination of Fluoropyridines

Lithium aminoborohydride (LAB) reagents facilitate the amination of 2-fluoropyridine under mild conditions, yielding 2-(dialkylamino)pyridines with high purity and yield. This process represents a general method for directly obtaining 2-(dialkylamino)pyridines from fluoropyridines at ambient conditions, showcasing an innovative approach in organic synthesis and chemical transformations (Thomas et al., 2003).

Asymmetric Syntheses

In the context of developing potent and selective 5-HT2C agonists, asymmetric syntheses of N-protected (R)-4-halo-6,6a,7,8,9,10-hexahydro-5H-pyrazino[1,2-a][1,n]naphthyridines were described, utilizing key transformations involving lithium compounds. This method presents a novel approach for the stereoselective synthesis of complex organic frameworks, demonstrating the compound's utility in advancing asymmetric synthesis techniques (Schrader et al., 2018).

Regiochemical Flexibility in Halopyridines

A study on the functionalization of trihalopyridines using lithium compounds highlighted regiochemical flexibility, where functional groups could be selectively introduced. This research offers valuable insights into the synthesis of new pharmaceutical building blocks, illustrating the role of lithium-based compounds in creating diverse organic molecules with potential applications in drug development and material science (Bobbio & Schlosser, 2001).

Deprotonation and Cross-Coupling Reactions

The deprotonation of fluoro aromatics using lithium magnesates, followed by electrophilic trapping or palladium-catalyzed cross-coupling, exemplifies another application in organic synthesis. This method underscores the versatility of lithium-based reagents in facilitating complex reactions, broadening the scope of synthetic chemistry (Awad et al., 2004).

Fluorescent Chemosensors for Lithium Ion Sensing

The development of fluorescent chemosensors for lithium ion sensing using lithium compounds has significant implications in bioanalytical chemistry. These sensors exhibit high selectivity and sensitivity for lithium ions, showcasing the potential of lithium-based compounds in creating advanced materials for environmental monitoring, healthcare, and diagnostic applications (Citterio et al., 2007).

Properties

IUPAC Name

lithium;(5-fluoropyridin-2-yl)-trihydroxyboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BFNO3.Li/c7-4-1-2-5(8-3-4)6(9,10)11;/h1-3,9-11H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXKFYGKSAVTPQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=C(C=C1)F)(O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BFLiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium (5-fluoropyridin-2-YL)trihydroxyborate
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Reactant of Route 6
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